molecular formula C16H23FN2O2 B2828122 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954018-84-9

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2828122
CAS RN: 954018-84-9
M. Wt: 294.37
InChI Key: ONZPQCRPUVLFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

A study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the compound , for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This was achieved through positron emission tomography (PET), indicating significant decreases in receptor densities correlating with clinical symptoms, thus suggesting potential applications in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Radiosynthesis of Serotonin-5HT2-Receptors Ligands

Another research focus is the radiosynthesis of new ligands for serotonin-5HT2-receptors, highlighting the potential of such compounds in γ-emission tomography. This study underscores the application of fluorinated benzamide analogs in developing tracers for brain imaging, providing insights into neurotransmitter dynamics and receptor distribution (Mertens et al., 1994).

Hypoglycemic Benzoic Acid Derivatives

The structure-activity relationships in hypoglycemic benzoic acid derivatives were explored, showing the potential of such compounds, including those structurally related to "4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide," in diabetes treatment. This study offers a foundation for developing new therapeutics based on modifying the chemical structure to enhance biological activity (Grell et al., 1998).

Inhibitors of HIV-1 Attachment

Research into the development of potent inhibitors of HIV-1 attachment that interfere with the viral gp120 and host cell receptor CD4 interaction has also been conducted. Modifications to the piperazine ring, an essential element of the pharmacophore, indicate the chemical's flexibility in targeting viral infections, showcasing another significant application area (Wang et al., 2009).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

A study on the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment presents the compound undergoing specific enzymatic hydrolysis in plasma. This research underscores the importance of chemical stability and metabolic pathways in the development of effective cancer therapeutics (Teffera et al., 2013).

properties

IUPAC Name

4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZPQCRPUVLFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.